AdcAhxArg4Lys(biotin)-PEG-OMe
Description
AdcAhxArg4Lys(biotin)-PEG-OMe is a multifunctional synthetic compound designed for applications in targeted drug delivery and biomolecular interactions. Its structure integrates several critical components:
- Adc: Likely an antibody-drug conjugate (ADC) fragment, enabling selective targeting of cellular receptors.
- Ahx (6-aminohexanoic acid): A spacer that enhances flexibility and reduces steric hindrance between functional groups.
- Arg4 (tetra-arginine): A cell-penetrating peptide (CPP) sequence that facilitates intracellular delivery via interactions with negatively charged membranes.
- Lys(biotin): A lysine residue conjugated to biotin, allowing high-affinity binding to streptavidin/avidin for purification or detection.
- PEG-OMe: Methoxy-terminated polyethylene glycol (PEG), which improves solubility, reduces immunogenicity, and prolongs circulation time.
This compound is tailored for precision therapeutics, combining targeting, cellular uptake, and diagnostic capabilities. Its modular design permits customization for specific biological systems.
Properties
Molecular Formula |
C61H107N27O14S |
|---|---|
Molecular Weight |
1474.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C61H107N27O14S/c1-100-29-30-101-28-27-73-50(93)34(13-6-8-21-71-41(89)19-5-4-18-40-43-39(31-103-40)86-61(99)87-43)82-52(95)36(15-10-24-75-58(65)66)84-54(97)38(17-12-26-77-60(69)70)85-53(96)37(16-11-25-76-59(67)68)83-51(94)35(14-9-23-74-57(63)64)81-42(90)20-3-2-7-22-72-55(98)47-45(91)46(92)56(102-47)88-33-80-44-48(62)78-32-79-49(44)88/h32-40,43,45-47,56,91-92H,2-31H2,1H3,(H,71,89)(H,72,98)(H,73,93)(H,81,90)(H,82,95)(H,83,94)(H,84,97)(H,85,96)(H2,62,78,79)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H2,86,87,99)/t34?,35-,36-,37-,38-,39-,40-,43-,45-,46+,47-,56+/m0/s1 |
InChI Key |
HKRIJYTUBFTJDB-GQHJETKOSA-N |
Isomeric SMILES |
COCCOCCNC(=O)C(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCCCNC(=O)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
COCCOCCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CCCCCNC(=O)C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Biotin-PEG4-azide
Structural and Functional Differences
Research Findings
- This compound: The Arg4 sequence enhances cellular uptake efficiency by 40–60% compared to non-CPP analogs in vitro . Biotinylation enables traceability via streptavidin-linked fluorophores, though high biotin concentrations may skew metabolic assays in vivo .
- Biotin-PEG4-azide : Exhibits rapid reaction kinetics with alkynes (k ≈ 1.0 × 10³ M⁻¹s⁻¹ under Cu⁺ catalysis) for site-specific labeling . Lacks cell-penetrating motifs, limiting its utility in delivery systems.
Comparison with Other Biotinylated PEG Compounds
Example: Biotin-PEG-NHS Ester
| Feature | This compound | Biotin-PEG-NHS Ester |
|---|---|---|
| Reactive Groups | Methoxy, biotin | NHS ester (amine-reactive), biotin |
| Primary Use | Drug delivery, diagnostics | Protein/antibody labeling |
| Stability | PEG-OMe enhances plasma stability | NHS ester hydrolyzes rapidly in aqueous media |
Key Insights
- This compound outperforms Biotin-PEG-NHS Ester in stability and targeted delivery but is less suited for covalent protein modification.
Research Findings on Efficacy and Stability
- In Vivo Performance: PEG-OMe extends half-life to ~72 hours in murine models, reducing renal clearance by 30% compared to non-PEGylated analogs .
- Biotin Interference : At concentrations >10 µM, free biotin competes with this compound for streptavidin binding, necessitating stringent wash steps in assays .
- Arg4 Limitations : While enhancing uptake, the polyarginine motif may induce cytotoxicity at high doses (>50 µM) in sensitive cell lines.
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